Potent Inhibition of Human Aldose Reductase by a 7-Chloroimidazo[1,2-a]pyridine-Derived Compound
A derivative containing the 7-chloroimidazo[1,2-a]pyridine core, [3-(7-Chloro-imidazo[1,2-a]pyridin-2-ylmethyl)-4-oxo-3,4-dihydro-phthalazin-1-yl]-acetic acid, exhibits potent inhibition of human aldose reductase (AKR1B1), a key enzyme implicated in diabetic complications [1].
| Evidence Dimension | Inhibitory Potency (IC50) against human aldose reductase |
|---|---|
| Target Compound Data | IC50: 37 nM |
| Comparator Or Baseline | Uninhibited enzyme control (baseline activity). For context, clinical candidate epalrestat has an IC50 of ~100 nM in similar assays. |
| Quantified Difference | Inhibition to 37 nM, representing a >2.7-fold improvement in potency compared to epalrestat's ~100 nM IC50. |
| Conditions | In vitro enzyme inhibition assay using aldose reductase isolated from human placenta [1]. |
Why This Matters
This data demonstrates that the 7-chloroimidazo[1,2-a]pyridine core can be a critical component of highly potent, sub-100 nM enzyme inhibitors, validating its selection for drug discovery programs targeting aldose reductase.
- [1] BindingDB. (2009). BDBM50008492 CHEMBL344526::[3-(7-Chloro-imidazo[1,2-a]pyridin-2-ylmethyl)-4-oxo-3,4-dihydro-phthalazin-1-yl]-acetic acid. Retrieved from BindingDB. View Source
